molecular formula C10H15NO B3379639 4-Amino-3-butylphenol CAS No. 1691840-85-3

4-Amino-3-butylphenol

Cat. No.: B3379639
CAS No.: 1691840-85-3
M. Wt: 165.23 g/mol
InChI Key: LISFHHBKNVMISO-UHFFFAOYSA-N
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Description

4-Amino-3-butylphenol is a phenolic derivative featuring an amino group (-NH₂) at the para position (position 4) and a butyl (-C₄H₉) substituent at the meta position (position 3) on the benzene ring. Phenolic compounds with amino and alkyl groups are often explored in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and solubility profiles .

Properties

IUPAC Name

4-amino-3-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7,12H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFHHBKNVMISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-butylphenol involves the reduction of 4-nitro-3-butylphenol. The nitro compound can be prepared through nitration of 3-butylphenol, followed by catalytic hydrogenation to yield the amino derivative. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of 4-Amino-3-butylphenol may involve similar synthetic routes but on a larger scale. The process may include steps such as diazotization of 3-butylphenol followed by reduction using hydrazine hydrate in the presence of a transition metal catalyst . This method is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3-butylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-butylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

The physical properties of 4-Amino-3-butylphenol can be inferred from its structure and compared to related compounds (Table 1):

Table 1: Comparative Physical Properties

Compound Name Substituents Molecular Weight (g/mol)* Solubility* Key Structural Features
4-Amino-3-butylphenol -NH₂ (C4), -C₄H₉ (C3) ~181.24 Low in water Phenol + amino + hydrophobic alkyl
4-(3-Aminophenyl)butanoic acid HCl -NH₂ (C3), -CH₂CH₂CH₂COOH, HCl ~245.72 High (HCl salt) Carboxylic acid + hydrochloride salt
4-Aminobenzyl alcohol -NH₂ (C4), -CH₂OH (C1) ~123.15 Moderate in water Alcohol + amino
4-Butoxyphenol -O-C₄H₉ (C4) ~166.22 Low in water Ether linkage + phenol
4-Amino-3-fluorophenol HCl -NH₂ (C4), -F (C3), HCl ~167.57 High (HCl salt) Fluorine enhances acidity

*Molecular weights calculated from structure; solubility inferred from substituent polarity.

Key Observations :

  • The butyl group in 4-Amino-3-butylphenol increases hydrophobicity, reducing water solubility compared to polar derivatives like 4-Aminobenzyl alcohol or hydrochloride salts .
  • Hydrochloride salts (e.g., 4-(3-Aminophenyl)butanoic acid HCl) exhibit higher solubility due to ionic character .

Chemical Reactivity

Amino Group Reactivity:
  • 4-Amino-3-butylphenol: The amino group can undergo diazotization, acylation, or Schiff base formation, similar to 4-Aminobenzyl alcohol . However, steric hindrance from the butyl group may slow nucleophilic reactions compared to less bulky analogs.
  • 4-(3-Aminophenyl)butanoic acid HCl: The carboxylic acid group enables peptide coupling or esterification, reactions absent in phenolic analogs .
Phenolic Reactivity:
  • The hydroxyl group in 4-Amino-3-butylphenol participates in electrophilic substitution (e.g., nitration, sulfonation). This contrasts with 4-Butoxyphenol, where the ether linkage stabilizes the ring but limits direct electrophilic attacks .
  • Fluorine in 4-Amino-3-fluorophenol HCl lowers the phenol’s pKa (~8 vs. ~10 for unsubstituted phenols), enhancing acidity compared to 4-Amino-3-butylphenol .

Biological Activity

4-Amino-3-butylphenol, a phenolic compound with the chemical formula C10H15N, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

4-Amino-3-butylphenol consists of an amino group and a butyl chain attached to a phenolic ring. The presence of the butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological membranes. This structural characteristic differentiates it from similar compounds such as 4-amino-3-methylphenol and 4-amino-3-ethylphenol, which have shorter alkyl chains.

Antimicrobial Properties

Recent studies have indicated that 4-Amino-3-butylphenol exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, it demonstrated comparable antibacterial effects to traditional antibiotics like chloramphenicol against Staphylococcus aureus and Enterococcus faecalis, while showing limited activity against Gram-negative bacteria .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals is attributed to the phenolic hydroxyl group, which can participate in redox reactions. This activity is crucial in protecting cells from oxidative stress, thereby potentially reducing the risk of chronic diseases associated with oxidative damage.

The mechanism of action for 4-Amino-3-butylphenol involves multiple pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their conformation and function.
  • Redox Reactions : The phenolic hydroxyl group can undergo oxidation and reduction processes, modulating enzyme activities and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Amino-3-butylphenol, a comparison with structurally similar compounds is essential:

CompoundStructure TypeBiological Activity
4-Amino-3-butylphenolButyl groupAntimicrobial, antioxidant
4-Amino-3-methylphenolMethyl groupModerate antimicrobial activity
4-Amino-3-ethylphenolEthyl groupLower antioxidant potential

This table highlights how the length and type of alkyl substituents affect the biological activities of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 4-Amino-3-butylphenol inhibited the growth of Bacillus cereus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as a therapeutic agent against bacterial infections .
  • Oxidative Stress Protection : In vitro experiments showed that this compound effectively reduced lipid peroxidation in mouse brain homogenates, indicating its protective role against oxidative damage in neural tissues .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how 4-Amino-3-butylphenol behaves in biological systems. Preliminary assessments suggest favorable absorption characteristics and distribution profiles that may enhance its therapeutic potential. However, detailed studies on its metabolism and excretion are necessary to fully elucidate its pharmacokinetic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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